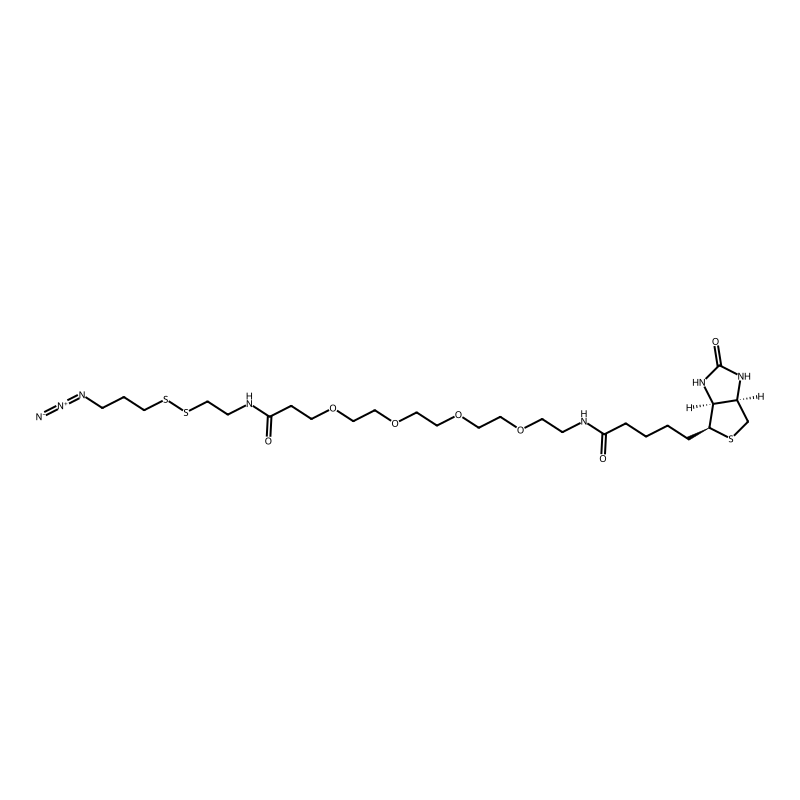

Biotin-PEG(4)-SS-Azide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Biotin

Biotin is a small molecule that binds strongly to streptavidin, a protein commonly used in research settings. This biotin-streptavidin interaction is highly specific and very strong, making it a valuable tool for attaching various biomolecules to surfaces or other molecules ().

PEG(4)

PEG refers to polyethylene glycol, a hydrophilic (water-loving) polymer. The PEG(4) spacer in this molecule provides several benefits. First, it increases the water solubility of the molecule, making it easier to work with in biological buffers. Second, the PEG spacer can help to reduce non-specific interactions between the Biotin-PEG(4)-SS-Azide and other molecules in a cellular environment ().

Azide

The azide group is a functional group that can participate in a specific type of chemical reaction known as click chemistry. Click chemistry offers several advantages, including high reaction efficiency, specificity, and orthogonality (meaning it can be performed under conditions that do not interfere with other functional groups). In Biotin-PEG(4)-SS-Azide, the azide group allows for conjugation with molecules containing a complementary alkyne group via copper-catalyzed azide-alkyne cycloaddition (CuAAC) ().

Applications in Scientific Research

Biotin-PEG(4)-SS-Azide finds application in various areas of scientific research due to its ability to selectively label and conjugate biomolecules:

Protein Labeling and Purification

Biotin-PEG(4)-SS-Azide can be used to label proteins with biotin, enabling their subsequent purification using streptavidin-conjugated beads or columns. This approach is particularly useful for isolating proteins of interest from complex biological mixtures ().

Drug Delivery Systems

Biotin-PEG(4)-SS-Azide can be used to modify drug carriers or nanoparticles with biotin. This allows researchers to target these carriers to specific cells or tissues that express streptavidin on their surface, potentially improving drug delivery efficiency and reducing side effects ().

Biosensor Development

Biotin-PEG(4)-SS-Azide can be employed to create biosensors by immobilizing biomolecules (such as enzymes or antibodies) onto surfaces through the strong biotin-streptavidin interaction. This allows for the detection of specific analytes with high sensitivity and selectivity ().

In Vitro Diagnostics

Biotin-PEG(4)-SS-Azide can be used in the development of in vitro diagnostic assays. By attaching biotin to specific biomolecules (like antibodies or antigens), researchers can leverage the biotin-streptavidin interaction for signal amplification or detection purposes in diagnostic tests ().

Biotin-Polyethylene Glycol(4)-Disulfide-Azide is a specialized compound that combines biotin, a water-soluble vitamin known for its role in cellular metabolism, with a polyethylene glycol (PEG) linker and a terminal azide group. The inclusion of a disulfide bond allows for the compound to undergo cleavage under reducing conditions, which is particularly useful in biological applications where controlled release of the biotin moiety is desired. The azide group facilitates participation in click chemistry reactions, specifically with alkyne-functionalized molecules, allowing for efficient bioconjugation and labeling of biomolecules.

The molecular formula of Biotin-Polyethylene Glycol(4)-Disulfide-Azide is , with a molecular weight of approximately 692.9 g/mol. This compound is primarily utilized in research settings for protein conjugation and chemical labeling due to its hydrophilic properties imparted by the PEG linker, which enhances solubility in aqueous environments .

- Click Chemistry: The azide group can react with alkyne groups through copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) to form stable triazole linkages. These reactions are characterized by their efficiency and specificity, making them ideal for bioconjugation applications .

- Disulfide Bond Cleavage: Under reducing conditions (e.g., in the presence of dithiothreitol or tris(2-carboxyethyl)phosphine), the disulfide bond can be cleaved, releasing the biotin moiety. This property is advantageous for applications requiring controlled release of biotin .

Biotin-Polyethylene Glycol(4)-Disulfide-Azide exhibits significant biological activity primarily due to its biotin component, which has a high affinity for streptavidin. This interaction is crucial for various biochemical assays and purification techniques. The compound's ability to facilitate the attachment of biomolecules to surfaces or other molecules makes it valuable in:

- Protein Labeling: The biotin moiety allows for easy labeling and detection of proteins using streptavidin-based techniques.

- Targeted Drug Delivery: By conjugating drugs to targeting agents via this compound, researchers can enhance the specificity and efficacy of therapeutic interventions .

The synthesis of Biotin-Polyethylene Glycol(4)-Disulfide-Azide typically involves several steps:

- Synthesis of PEG Linker: A polyethylene glycol derivative with a terminal azide group is synthesized.

- Formation of Disulfide Bond: The PEG derivative is then reacted with a suitable disulfide precursor.

- Attachment of Biotin: Finally, biotin is conjugated to the PEG-disulfide backbone through amine coupling or other suitable reactions.

These methods ensure that the resulting compound retains its functional groups intact while providing the necessary chemical properties for subsequent applications .

Biotin-Polyethylene Glycol(4)-Disulfide-Azide has diverse applications in biochemical research and biotechnology:

- Protein Conjugation: Used extensively in attaching proteins to surfaces or other biomolecules for assays.

- Fluorescent Labeling: Facilitates fluorescent tagging of proteins for imaging studies.

- Drug Development: Serves as a linker in drug conjugates aimed at improving pharmacokinetics and targeting capabilities.

- Diagnostics: Employed in diagnostic assays that require high sensitivity through biotin-streptavidin interactions .

Studies involving Biotin-Polyethylene Glycol(4)-Disulfide-Azide have demonstrated its effectiveness in various interaction assays:

- Streptavidin Binding: The high affinity between biotin and streptavidin allows for robust binding studies, crucial for developing detection methods in immunoassays.

- Cellular Uptake Studies: Investigations into how conjugates formed with this compound interact with cellular systems provide insights into drug delivery mechanisms and efficacy .

Several compounds share structural similarities with Biotin-Polyethylene Glycol(4)-Disulfide-Azide, each offering unique properties:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| Biotin-PEG(3)-Azide | Shorter PEG linker; used in similar applications but less hydrophilic. | Slightly lower solubility compared to PEG(4). |

| DBCO-PEG(4)-Biotin | Uses dibenzocyclooctyne instead of azides; enables copper-free click chemistry. | Faster reaction rates without copper toxicity. |

| Biotin-PEG(4)-Tyramide | Tyramide signal amplification; used primarily in immunohistochemistry. | Focused on enhancing signal detection rather than conjugation. |

| Azido-PEG | General azido functionalized PEG; versatile for various click reactions. | Lacks specific targeting capabilities provided by biotin. |

Biotin-Polyethylene Glycol(4)-Disulfide-Azide stands out due to its combination of biocompatibility, solubility, and specific reactivity through click chemistry, making it particularly valuable for targeted applications in biochemical research and drug development .